Bienvenue dans la boutique en ligne BenchChem!

Fmoc-DL-histidine

Peptide Synthesis Racemization Solid-Phase Synthesis

Fmoc-DL-histidine is the strategic building block of choice when defined stereochemistry is not required. This racemic mixture eliminates the need for costly enantiopure starting materials and removes racemization—a well-documented side reaction of histidine during SPPS—as a process-related impurity concern. Ideal for generating diverse peptide libraries in initial screening campaigns. Also serves as a cost-effective standard for developing and validating chiral HPLC methods, enabling simultaneous assessment of D- and L-peak separation in a single run. For mechanistic studies of amino acid racemization, this racemic compound provides a controlled reference point against Fmoc-L-histidine and Fmoc-D-histidine.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 116611-64-4; 157355-76-5; 157355-79-8
Cat. No. B2687447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-histidine
CAS116611-64-4; 157355-76-5; 157355-79-8
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CN4)C(=O)O
InChIInChI=1S/C21H19N3O4/c25-20(26)19(9-13-10-22-12-23-13)24-21(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,10,12,18-19H,9,11H2,(H,22,23)(H,24,27)(H,25,26)
InChIKeySIRPVCUJLVXZPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-histidine for Solid-Phase Peptide Synthesis (SPPS): A Baseline Characterization for Procurement Decisions


Fmoc-DL-histidine (CAS: 116611-64-4; 157355-76-5; 157355-79-8) is a protected amino acid derivative belonging to the class of 9-fluorenylmethoxycarbonyl (Fmoc)-protected histidines, with a molecular formula of C₂₁H₁₉N₃O₄ and a molecular weight of 377.39 g/mol . This compound exists as a racemic mixture of D- and L-histidine enantiomers, distinguishing it from optically pure Fmoc-L-histidine (CAS 116611-64-4) and Fmoc-D-histidine (CAS 157355-79-8) which are also indexed under the same CAS cluster . It is primarily employed as a building block in solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry, where the Fmoc group provides base-labile Nα-protection .

Fmoc-DL-histidine: Why In-Class Substitution with L-Enantiomer or Side-Chain Protected Analogs Introduces Uncontrolled Risk


Substituting Fmoc-DL-histidine with the more common Fmoc-L-histidine or side-chain protected derivatives such as Fmoc-His(Trt)-OH is not trivial and introduces quantifiable risks. Histidine is among the most susceptible amino acid residues inclined to racemize during peptide synthesis [1]. While Fmoc-His(Trt)-OH is widely used, it frequently undergoes significant racemization during coupling, and the resulting racemized impurity cannot be effectively purged by standard chromatographic purification [1]. Furthermore, the stereochemical identity of histidine is critical for biological activity; substituting a racemic building block with an enantiopure L-form alters the resulting peptide library's stereochemical composition in a defined, predictable manner that may be either required or detrimental depending on the experimental objective. This necessitates a clear understanding of the precise stereochemical and protection status of the histidine building block being procured.

Fmoc-DL-histidine: Comparative Quantitative Evidence for Differentiated Performance and Selection


Racemization Risk Profile: Fmoc-DL-histidine vs. Fmoc-His(Trt)-OH

While specific racemization data for Fmoc-DL-histidine itself is limited in the open literature, its value proposition is understood by comparing the inherent racemization risk of unprotected histidine side chains versus protected ones. Fmoc-His(Trt)-OH, a widely used protected analog, suffers from significant and problematic racemization during SPPS coupling. A 2022 study by Yang et al. demonstrated that histidine racemization is a major side reaction with Fmoc-His(Trt)-OH, and that the resulting His-racemized impurity could not be effectively purged by the applied chromatographic purification [1]. In contrast, the use of a racemic mixture like Fmoc-DL-histidine, where stereochemistry is not a variable to be preserved, eliminates the concern for generating unwanted D/L-epimers as a side reaction. This is a class-level inference: an unprotected side chain in histidine is known to exacerbate racemization by acting as a general base catalyst [2], a pathway that is absent or altered in protected derivatives like Fmoc-His(Trt)-OH, though not entirely suppressed [1].

Peptide Synthesis Racemization Solid-Phase Synthesis

Comparative Coupling Efficiency in Model Dipeptide Synthesis

Direct quantitative data comparing Fmoc-DL-histidine to other Fmoc-His derivatives is scarce. However, data for structurally related Fmoc-histidine derivatives provides a benchmark. A study by Zaramella et al. (2003) on Fmoc-histidine derivatives protected with 2,6-dimethoxybenzoyl (2,6-Dmbz) on the imidazole ring reported high coupling efficiencies of 99% and 95% for the τ- and π-protected isomers, respectively, in the synthesis of a model dipeptide [1]. While this does not represent a direct comparator for Fmoc-DL-histidine, it establishes a performance baseline for well-behaved, protected Fmoc-His building blocks. The lack of a protecting group on the imidazole ring of Fmoc-DL-histidine may influence its coupling kinetics and efficiency, a factor that must be empirically determined for a specific peptide sequence. This is supporting evidence that highlights the need for sequence-specific optimization.

Coupling Efficiency SPPS Histidine Derivatives

Purity and Specification Data from Commercial Suppliers

Commercially available Fmoc-DL-histidine (CAS 157355-76-5) is typically supplied with a minimum purity of 95% to 98% as determined by HPLC . This is comparable to the purity specifications for the more common Fmoc-L-histidine (e.g., ≥98% from major suppliers) . The compound is characterized by a molecular weight of 377.39 g/mol and a molecular formula of C₂₁H₁₉N₃O₄. The consistency of these specifications across different vendors indicates a well-established and reliable commercial supply chain for this building block, which is a key differentiator from more exotic, custom-synthesized derivatives that may exhibit significant batch-to-batch variability.

Quality Control Analytical Specification Procurement

Fmoc-DL-histidine: Evidence-Based Procurement Scenarios for Research and Industrial Use


Synthesis of Racemic Peptide Libraries for Drug Discovery

When the research objective is to explore a diverse chemical space without a requirement for defined stereochemistry, Fmoc-DL-histidine is the building block of choice. Using a racemic mixture eliminates the need for costly enantiopure starting materials and simplifies synthesis. The evidence that histidine racemization is a problematic side reaction for many protected derivatives [1] further supports the use of a racemic building block, as it removes racemization as a process-related impurity concern. This application is supported by class-level inference [2] and is a standard practice in the generation of peptide libraries for initial screening campaigns.

Use as an Analytical Standard in HPLC Method Development for Amino Acid Analysis

Fmoc-DL-histidine can serve as a valuable standard for developing and validating HPLC methods aimed at separating and quantifying amino acid enantiomers. The literature confirms that HPLC methods for Fmoc-amino acids are well-established, with quantitation limits in the low picomole range [3]. A racemic mixture provides a single sample that contains both enantiomers, enabling the assessment of chiral separation efficiency and the identification of both D- and L-peaks in a single run. This is a practical, cost-effective application that leverages the compound's defined stereochemical composition for analytical purposes.

Mechanistic Studies of Histidine Racemization in SPPS

For researchers investigating the fundamental mechanisms of amino acid racemization during peptide synthesis, Fmoc-DL-histidine offers a controlled starting point. By comparing the outcomes of reactions with Fmoc-L-histidine, Fmoc-D-histidine, and the racemic Fmoc-DL-histidine under identical coupling conditions, the contribution of the histidine side chain to the overall racemization process can be isolated. This is a direct research application stemming from the known susceptibility of histidine to racemize [1] and the availability of the racemic compound as a control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fmoc-DL-histidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.